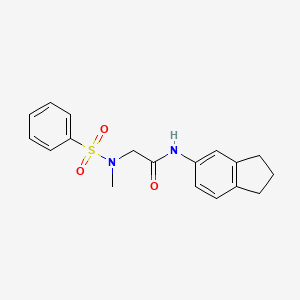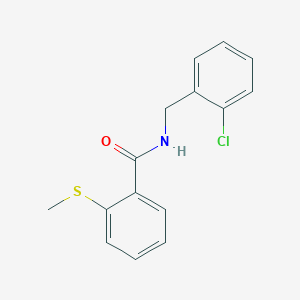![molecular formula C18H24N2O3 B5170360 N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide](/img/structure/B5170360.png)
N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide, also known as AEBP, is a compound that has been extensively studied for its potential therapeutic applications. AEBP is a hydrazide derivative that has been synthesized through a multi-step process involving the reaction of various chemical reagents.
Applications De Recherche Scientifique
N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has been studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has been shown to have a positive effect on wound healing and tissue regeneration.
Mécanisme D'action
The mechanism of action of N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has also been shown to inhibit the activity of certain kinases, which are involved in various signaling pathways.
Biochemical and physiological effects:
N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of many diseases. N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has also been shown to inhibit tumor growth and metastasis, and to improve glucose tolerance in diabetic animals. Additionally, N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has been shown to promote tissue regeneration and wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to animals or to use in certain assays. Additionally, N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has not been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.
Orientations Futures
There are several future directions for research on N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide. One area of research is to further elucidate the mechanism of action of N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide. This could involve studying the interaction of N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide with specific enzymes and signaling pathways. Another area of research is to explore the potential use of N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide in humans, which could pave the way for clinical trials.
Méthodes De Synthèse
The synthesis of N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide involves a multi-step process that starts with the reaction of 4-(allyloxy)-3-ethoxybenzaldehyde with cyclopentanecarbohydrazide in the presence of a catalyst. This reaction results in the formation of an intermediate compound, which is then reacted with a second reagent to yield N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide. The synthesis method has been optimized to achieve high yields and purity of the final product.
Propriétés
IUPAC Name |
N-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-3-11-23-16-10-9-14(12-17(16)22-4-2)13-19-20-18(21)15-7-5-6-8-15/h3,9-10,12-13,15H,1,4-8,11H2,2H3,(H,20,21)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVNDXXIYXRWPT-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2CCCC2)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2CCCC2)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823546 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-nitrophenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5170281.png)


![2-[(3-hydroxypropyl)amino]-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbonitrile](/img/structure/B5170297.png)


![4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5170310.png)
![1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B5170324.png)
![3-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5170328.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide](/img/structure/B5170329.png)

![5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline](/img/structure/B5170337.png)
![3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5170339.png)
![diethyl {[(4-chlorobenzyl)amino]methylene}malonate](/img/structure/B5170357.png)